Methyl 5-(2-chlorophenyl)-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Description
Methyl 5-(2-chlorophenyl)-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C17H16ClN3O4S and its molecular weight is 393.8 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(2-chlorophenyl)-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a thiazole derivative with significant potential in various biological applications. This compound exhibits a complex structure that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN3O4S, characterized by:
- Thiazole Core : A five-membered ring containing sulfur and nitrogen, known for diverse biological activities.
- Chlorophenyl Group : Enhances reactivity and may influence biological interactions.
- Pyrrolidine Moiety : Contributes to the compound's pharmacological profile through potential interactions with biological targets.
Biological Activities
Thiazole derivatives, including this compound, are known for a wide range of biological activities. The following table summarizes the key activities associated with similar thiazole derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Thiazolidinedione | Contains thiazole ring; used in diabetes treatment | Antidiabetic |
2-Aminothiazole | Simple thiazole derivative; known for antimicrobial activity | Antimicrobial |
Benzothiazole | Contains fused benzene and thiazole rings; exhibits anticancer properties | Anticancer |
The unique structure of this compound suggests enhanced biological activity compared to simpler thiazoles.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : Similar thiazole derivatives have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that modifications in the thiazole structure can lead to significant enhancements in antimicrobial potency against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Thiazoles are recognized for their anticancer activities, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the chlorophenyl group may enhance interactions with cellular targets involved in cancer progression .
- Enzyme Inhibition : The compound may inhibit specific enzymes relevant to disease pathways. For example, certain thiazole derivatives have been reported to inhibit β-ketoacyl synthase enzymes, which are crucial for bacterial fatty acid synthesis .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on methyl 2-amino-5-benzylthiazole-4-carboxylate reported an MIC of 0.06 µg/ml against Mycobacterium tuberculosis, suggesting that structural modifications can lead to potent anti-tubercular agents .
- Another investigation highlighted the antibacterial properties of substituted thiazoles, where compounds demonstrated MIC values significantly lower than standard antibiotics like oxytetracycline .
Properties
Molecular Formula |
C17H16ClN3O4S |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
methyl 5-(2-chlorophenyl)-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16ClN3O4S/c1-21-8-9(7-12(21)22)15(23)20-17-19-13(16(24)25-2)14(26-17)10-5-3-4-6-11(10)18/h3-6,9H,7-8H2,1-2H3,(H,19,20,23) |
InChI Key |
DDESKKXSYYDIAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
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